6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride
CAS No.: 56231-98-2
Cat. No.: VC18431379
Molecular Formula: C18H26ClNO
Molecular Weight: 307.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56231-98-2 |
|---|---|
| Molecular Formula | C18H26ClNO |
| Molecular Weight | 307.9 g/mol |
| IUPAC Name | 3-[6-(cyclopropylmethyl)-7-methyl-6-azoniabicyclo[3.2.1]octan-1-yl]phenol;chloride |
| Standard InChI | InChI=1S/C18H25NO.ClH/c1-13-18(15-4-2-6-17(20)10-15)9-3-5-16(11-18)19(13)12-14-7-8-14;/h2,4,6,10,13-14,16,20H,3,5,7-9,11-12H2,1H3;1H |
| Standard InChI Key | BLOXCOPNFWBEPK-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2(CCCC(C2)[NH+]1CC3CC3)C4=CC(=CC=C4)O.[Cl-] |
Introduction
Structural Characteristics and Molecular Configuration
Core Bicyclic Architecture
The compound’s defining feature is its 6-azabicyclo[3.2.1]octane core, a bridged bicyclic system comprising a seven-membered ring fused to a five-membered ring. The nitrogen atom at position 6 introduces basicity, while the cyclopropymethyl group at the same position adds steric complexity. The meta-hydroxyphenyl moiety at position 1 and a methyl group at position 7 further modulate electronic and steric properties .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.9 g/mol |
| CAS Registry Number | 56231-98-2 |
| SMILES Notation | CC1C2(CCCC(C2)N1CC3CC3)C4=CC(=CC=C4)O.Cl |
The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.
Stereochemical Considerations
While the absolute stereochemistry of this specific derivative remains unconfirmed in available literature, related 6-azabicyclo[3.2.1]octanes exhibit stereospecific biological activity. For instance, the (+)-enantiomer of the structurally similar 1-(3-hydroxyphenyl)-6,7-dimethyl-6-azabicyclo[3.2.1]octane demonstrated potent analgesic and narcotic antagonist properties in preclinical studies . This suggests that stereochemical optimization could be pivotal for maximizing the target compound’s efficacy.
Synthetic Methodologies
Key Synthetic Routes
Synthesis of 6-azabicyclo[3.2.1]octane derivatives typically involves multi-step sequences emphasizing cyclization and functional group manipulation. A prominent method for analogous compounds is copper-catalyzed enantioselective alkene carboamination, which constructs the bicyclic framework while establishing stereochemistry.
Example Synthesis Pathway:
-
Cyclopropanation: Introduction of the cyclopropylmethyl group via Simmons-Smith reaction to a precursor amine.
-
Ring-Closing: Copper-mediated carboamination to form the bicyclic core.
-
Functionalization: Electrophilic aromatic substitution to install the m-hydroxyphenyl group.
-
Salt Formation: Treatment with HCl to yield the hydrochloride .
Challenges in Synthesis
The steric bulk of the cyclopropylmethyl group complicates ring-closing steps, often necessitating high-dilution conditions to mitigate intermolecular side reactions. Additionally, achieving enantiomeric purity requires chiral catalysts or resolution techniques, as evidenced by the use of palladium-catalyzed asymmetric transformations in related syntheses.
Chemical Reactivity and Functionalization
Reaction Profiles
The compound’s reactivity is governed by its amine functionality, aromatic hydroxyl group, and strained cyclopropane ring.
-
Amine Reactivity: The tertiary nitrogen participates in acid-base reactions, forming salts like the hydrochloride. It may also undergo alkylation or acylation under standard conditions.
-
Aromatic Substitution: The meta-hydroxyphenyl group is susceptible to electrophilic substitution, enabling further derivatization (e.g., sulfonation, nitration) .
-
Cyclopropane Ring-Opening: Under acidic or oxidative conditions, the cyclopropane may undergo ring-opening reactions, though this is minimized by the stabilizing effect of the bicyclic system .
Stability Considerations
The hydrochloride salt exhibits moderate stability under ambient conditions but is hygroscopic, requiring anhydrous storage. Degradation pathways include oxidative decomposition of the phenolic group and thermal ring-opening of the cyclopropane .
| Compound | MOR Antagonism (IC₅₀) | KOR Agonism (EC₅₀) | Analgesic Efficacy |
|---|---|---|---|
| (+)-1-(3-Hydroxyphenyl)-6,7-dimethyl | 12 nM | 45 nM | 80% MPE* |
| Target Compound (Predicted) | ~15–20 nM | ~50–60 nM | To be determined |
*MPE: Maximum possible effect in rodent tail-flick assay .
Therapeutic Implications
The compound’s structural features suggest potential applications in:
-
Pain Management: As a non-addictive analgesic targeting opioid receptors.
-
Substance Use Disorders: Antagonizing MOR to mitigate opioid dependence.
-
Neuropsychiatric Conditions: Modulating KOR for depression or anxiety .
Research and Development Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume